molecular formula C14H14BrNO3 B8457778 3-(7-bromo-2-oxo-2H-quinolin-1-yl)-propionic acid ethyl ester

3-(7-bromo-2-oxo-2H-quinolin-1-yl)-propionic acid ethyl ester

Cat. No. B8457778
M. Wt: 324.17 g/mol
InChI Key: SEFWGWYQMSRQIN-UHFFFAOYSA-N
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Patent
US08349826B2

Procedure details

The compound was obtained according to procedure H starting from 7-bromoquinolin-2(1H)-one (commercial; 561 mg, 2.5 mmol) and ethyl acrylate (0.27 mL, 2.5 mmol, 1 eq.). The crude orange oil (0.76 g; 94% yield) was used as such in the next step.
Quantity
561 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1.[C:13]([O:17][CH2:18][CH3:19])(=[O:16])[CH:14]=[CH2:15]>>[CH2:18]([O:17][C:13](=[O:16])[CH2:14][CH2:15][N:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([Br:1])[CH:11]=2)[CH:6]=[CH:7][C:8]1=[O:12])[CH3:19]

Inputs

Step One
Name
Quantity
561 mg
Type
reactant
Smiles
BrC1=CC=C2C=CC(NC2=C1)=O
Step Two
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was obtained

Outcomes

Product
Name
Type
Smiles
C(C)OC(CCN1C(C=CC2=CC=C(C=C12)Br)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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